molecular formula C7H6BrNO2 B1281012 6-Bromo-2H-1,3-benzodioxol-5-amine CAS No. 56251-58-2

6-Bromo-2H-1,3-benzodioxol-5-amine

Cat. No. B1281012
CAS RN: 56251-58-2
M. Wt: 216.03 g/mol
InChI Key: RIAWWMUJPLZBMT-UHFFFAOYSA-N
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Description

6-Bromo-2H-1,3-benzodioxol-5-amine is a chemical compound that is part of a broader class of compounds known for their aromatic amine derivatives and potential biological activities. The compound's structure includes a benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a 1,3-dioxole ring, and an amine group attached to the benzene ring, which is further substituted with a bromine atom .

Synthesis Analysis

The synthesis of compounds related to 6-Bromo-2H-1,3-benzodioxol-5-amine often involves the protection of the amino group to prevent unwanted side reactions. For instance, the synthesis of benzylic brominated products from primary aromatic amine derivatives can be achieved by protecting the amino group as a succinimide moiety and using molecular bromine . Similarly, the synthesis of related compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including nucleophilic substitution and bromination . These methods highlight the importance of protecting groups and controlled reactivity in the synthesis of brominated aromatic amines.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Bromo-2H-1,3-benzodioxol-5-amine can be confirmed through various spectral techniques and, in some cases, single crystal X-ray diffraction analysis. For example, the crystal structure of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was determined, revealing intermolecular interactions responsible for the stability of the crystal structure . Such analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and the potential implications for reactivity and biological activity.

Chemical Reactions Analysis

The reactivity of brominated aromatic amines can vary depending on the substituents and reaction conditions. For instance, 6-Bromo-2-methyl-3,1-benzoxazin-4-one exhibits chemoselectivity towards amines, Schiff bases, and azines, undergoing cleavage and nucleophilic attack reactions . Additionally, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under catalysis demonstrates the potential for brominated aromatic amines to participate in the formation of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2H-1,3-benzodioxol-5-amine and related compounds are influenced by their molecular structure. For example, the presence of bromine can affect the compound's density, as seen in the crystal structure analysis of 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one, which has a calculated density of 1.677 g/cm3 . The hydrogen bonding patterns observed in crystal structures can also provide insights into the solubility and stability of these compounds .

Scientific Research Applications

“6-Bromo-2H-1,3-benzodioxol-5-amine” is a chemical compound with the CAS Number: 56251-58-2 . It has a molecular weight of 216.03 . This compound is often used as a building block in the construction of various chemical structures .

  • Building Block in Chemical Structures

    • “6-Bromo-2H-1,3-benzodioxol-5-amine” is often used as a building block in the construction of various chemical structures .
  • Synthesis of Bioactive Heterocyclic Scaffolds

    • A similar compound, “3-(Bromoacetyl)coumarin”, is used as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used in the synthesis of various bioactive heterocyclic scaffolds .
  • Antiproliferative and Antimicrobial Activities

    • “3-(Bromoacetyl)coumarin” also has biological activities such as antiproliferative and antimicrobial activities .
  • Synthesis of 2H-Indazoles and 2-Allyl-N-[(6-bromobenzo[d]dioxol-5-yl)methyl]aniline

    • “6-Bromo-1,3-benzodioxole-5-carboxaldehyde” may be used to synthesize 2H-indazoles and 2-allyl-N-[(6-bromobenzo[d]dioxol-5-yl)methyl]aniline .
  • Synthesis of Pyrimidinyl Substituted Benzoxazinones

    • A related compound, “6-Bromo-2H-1,4-benzoxazin-3(4H)-one”, is used as a building block in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors .
  • Synthesis of 2H-Indazoles and 2-Allyl-N-[(6-bromobenzo[d]dioxol-5-yl)methyl]aniline

    • “6-Bromo-1,3-benzodioxole-5-carboxaldehyde” may be used to synthesize 2H-indazoles and 2-allyl-N-[(6-bromobenzo[d]dioxol-5-yl)methyl]aniline .

Future Directions

The compound has been recognized as a potential therapeutic target for diabetes and cancer . It has been used in the synthesis of benzoxazoles and indoles, which have shown anticancer activity . These findings suggest potential future directions for the use of 6-Bromo-2H-1,3-benzodioxol-5-amine in drug development.

properties

IUPAC Name

6-bromo-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAWWMUJPLZBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2H-1,3-benzodioxol-5-amine

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